5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2580240-10-2 . It has a molecular weight of 295.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8Cl2N2S.ClH/c11-8-2-1-3-9 (12)7 (8)4-6-5-14-10 (13)15-6;/h1-3,5H,4H2, (H2,13,14);1H
. This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and sulfur atoms.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research indicates that compounds structurally related to "5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride" exhibit significant antimicrobial and antiviral properties. For instance, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed anti-tobacco mosaic virus activity, suggesting a role in antiviral therapy (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds provide insights into their potential applications in various scientific research domains. For example, the ibuprofen-thiadiazole hybrid compounds, specifically 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride, were prepared and characterized, demonstrating the versatility of thiadiazole derivatives in synthesizing hybrid molecules with potential therapeutic applications (Channar, Saeed, Larik, Bolte, & Erben, 2019).
Molecular Dynamics and Quantum Chemical Studies
Theoretical studies, such as molecular dynamics simulations and quantum chemical calculations, have been conducted to understand the corrosion inhibition performances of thiadiazole derivatives. These studies predict the efficacy of such compounds in preventing corrosion of metals, showcasing their importance in materials science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Potential as Insecticidal Agents
Further research into the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions revealed their remarkable insecticidal activity against the cotton leaf worm, indicating the potential use of these compounds in agricultural pest control (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
Safety and Hazards
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOXRGZIBXWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.